

Introduction: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: *N*-(4-Fluorobenzoyl)morpholine

Cat. No.: B157784

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(4-fluorophenyl)(morpholino)methanone, known by its IUPAC name, is a synthetic organic compound that stands at the intersection of two critically important moieties in medicinal chemistry: the morpholine ring and a fluorinated phenyl group. The morpholine heterocycle is widely recognized as a "privileged structure" due to its frequent appearance in approved drugs, where it often imparts favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile[1][2]. Concurrently, the incorporation of fluorine into drug candidates is a cornerstone strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability[3].

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and detailed analytical characterization methodologies. Furthermore, it explores the compound's established and potential applications in drug discovery, grounded in the structure-activity relationships of its constituent parts.

Chemical Identity and Structural Descriptors

The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and structural representations.

- IUPAC Name: (4-fluorophenyl)(morpholino)methanone

- Common Synonym: **N-(4-Fluorobenzoyl)morpholine**
- CAS Number: 1978-65-0
- Molecular Formula: C₁₁H₁₂FNO₂
- SMILES: C1COCCN1C(=O)C2=CC=C(C=C2)F
- InChI Key: NDYMQOUYJJXCKJ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are paramount as they dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The properties for (4-fluorophenyl)(morpholino)methanone are summarized below.

Property	Value	Source
Molecular Weight	209.22 g/mol	PubChem
Appearance	Yellow Solid	[3]
Melting Point	Data not available in cited literature	
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO. Miscible with water.	General chemical principles[4]
LogP (calculated)	1.0	PubChem

Synthesis Methodology: The Schotten-Baumann Reaction

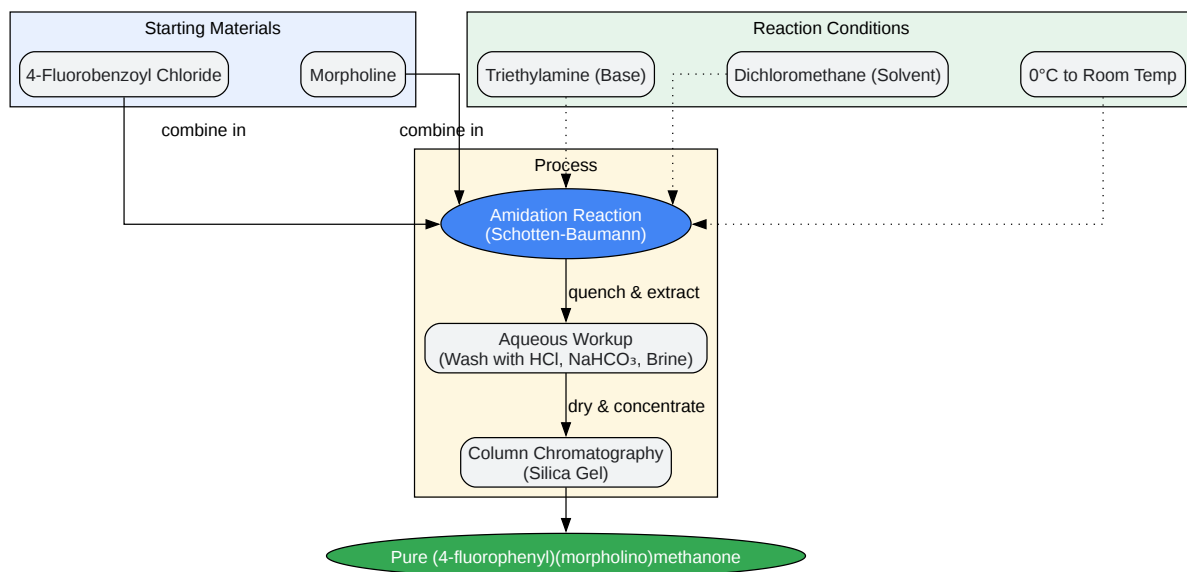
The most direct and widely employed method for the synthesis of (4-fluorophenyl)(morpholino)methanone is the Schotten-Baumann reaction, a classic amidation that involves

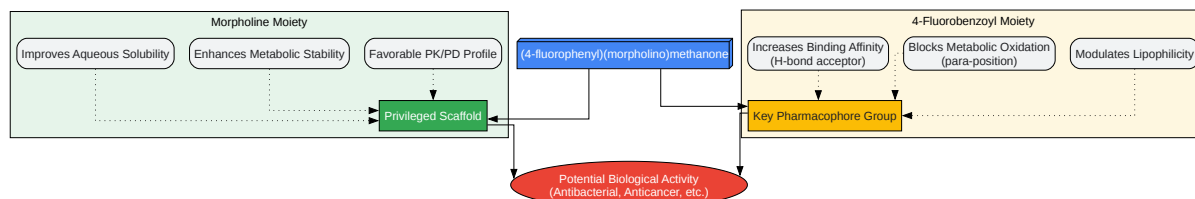
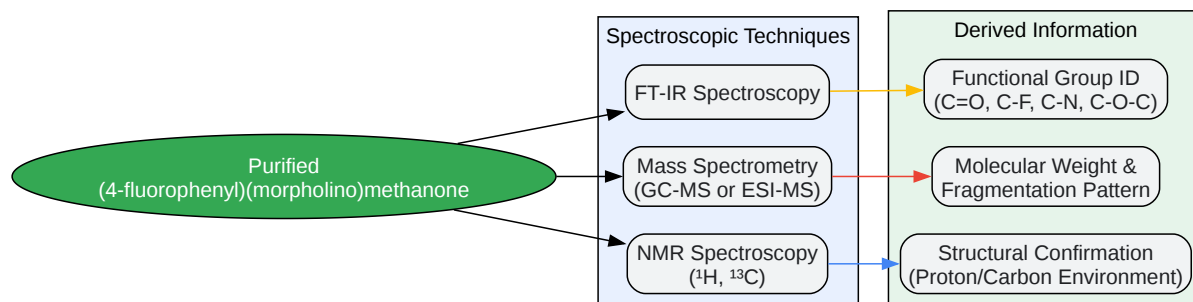
the acylation of morpholine with 4-fluorobenzoyl chloride. This method is efficient, high-yielding, and utilizes readily available starting materials.

Rationale of Experimental Design

The reaction proceeds via nucleophilic acyl substitution. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The choice of an acid scavenger, typically a tertiary amine like triethylamine, is critical. It neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction. Without this base, the HCl would protonate the morpholine, rendering it non-nucleophilic and halting the reaction. Anhydrous aprotic solvents like dichloromethane (DCM) are preferred to prevent hydrolysis of the reactive acyl chloride.

Synthesis Workflow Diagram





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Sources

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